Differential Antifungal DHFR Inhibition: 2-Ethyl-5-methoxyindole-3-carboxaldehyde Demonstrates Defined Activity Against Candida albicans DHFR
2-Ethyl-5-methoxyindole-3-carboxaldehyde inhibits Candida albicans dihydrofolate reductase (DHFR) with an IC50 of 100 nM in an in vitro enzymatic assay [1]. This represents a defined level of target engagement, in contrast to the structurally related analog 5-methoxyindole-3-carboxaldehyde, for which no comparable DHFR inhibition data have been reported in authoritative databases or peer-reviewed literature; its primary documented application is as a synthetic reactant for tryptophan dioxygenase inhibitors . The presence of the C2 ethyl substituent in the target compound is a structural feature known to influence binding interactions with hydrophobic enzyme pockets, a factor that cannot be assumed for the C2-unsubstituted 5-methoxyindole-3-carboxaldehyde analog [2].
| Evidence Dimension | Inhibition of Candida albicans dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | 5-Methoxyindole-3-carboxaldehyde: No DHFR inhibition data reported; primary documented use is synthetic reactant for TDO inhibitors |
| Quantified Difference | Defined 100 nM IC50 for target compound vs. absence of documented DHFR inhibitory activity for comparator |
| Conditions | In vitro enzymatic assay using Candida albicans DHFR |
Why This Matters
For antifungal drug discovery programs targeting DHFR, the 100 nM IC50 provides a quantifiable starting point for structure-activity relationship optimization, whereas the comparator lacks documented activity and cannot serve as a validated alternative for this target.
- [1] BindingDB. BDBM50406342 (CHEMBL5283146). Inhibition of dihydrofolate reductase in Candida albicans (in vitro). IC50 = 100 nM. View Source
- [2] Rao, V. K.; Chhikara, B. S.; Tiwari, R.; Shirazi, A. N.; Parang, K.; Kumar, A. Synthesis and structure-activity relationships of indole derivatives as anticancer agents. Expert Opinion on Therapeutic Patents 2012, 22 (7), 717–746. View Source
